Cas no 1006484-69-0 (4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide)

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an amino group at the 4-position and an ethyl-propyl substitution pattern, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a synthetic intermediate or bioactive scaffold, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in medicinal chemistry. The compound's stability and solubility profile suggest suitability for experimental studies requiring precise structural control.
4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide structure
1006484-69-0 structure
Product name:4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide
CAS No:1006484-69-0
MF:C9H16N4O
MW:196.249541282654
CID:5205019

4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide
    • 1H-Pyrazole-5-carboxamide, 4-amino-1-ethyl-N-propyl-
    • Inchi: 1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-12-13(8)4-2/h6H,3-5,10H2,1-2H3,(H,11,14)
    • InChI Key: QNVNYODNIJXPHA-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(NCCC)=O)=C(N)C=N1

4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB551115-1 g
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide; .
1006484-69-0
1g
€676.70 2022-03-01
abcr
AB551115-100 mg
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide; .
1006484-69-0
100MG
€281.90 2022-03-01
abcr
AB551115-250 mg
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide; .
1006484-69-0
250MG
€381.10 2022-03-01
abcr
AB551115-500 mg
4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide; .
1006484-69-0
500MG
€528.40 2022-03-01

Additional information on 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

Introduction to 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide (CAS No. 1006484-69-0)

4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1006484-69-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. Pyrazoles and their derivatives have been extensively studied due to their potential applications in drug development, particularly as intermediates for synthesizing bioactive molecules.

The molecular structure of 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide features a pyrazole ring substituted with an amino group at the 4-position, an ethyl group at the 1-position, and a propylcarboxamide moiety at the 5-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of the amino group and the carboxamide moiety enhances its potential as a pharmacophore, enabling interactions with various biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. Its structural features make it a promising candidate for further exploration in drug discovery pipelines.

One of the most compelling aspects of 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is its ability to serve as a versatile building block for more complex molecules. Chemists have leveraged this compound to synthesize novel analogs with enhanced pharmacological properties. For instance, modifications to the substituents on the pyrazole ring can alter the compound's solubility, bioavailability, and target specificity. Such flexibility is crucial in pharmaceutical development, where optimizing a molecule's properties is essential for achieving desired therapeutic outcomes.

Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. Researchers have reported that compounds similar to 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide exhibit inhibitory activity against various enzymes implicated in disease pathogenesis. For example, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, their antimicrobial properties have been explored, making them attractive candidates for developing new treatments against resistant bacterial strains.

The synthesis of 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is critical for scaling up production and making the compound accessible for further research and development.

In addition to its synthetic significance, 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has been used in computational chemistry studies to understand molecular interactions at the atomic level. Molecular modeling techniques have helped researchers predict how this compound might bind to biological targets, providing insights into its mechanism of action. These computational approaches are increasingly integral to drug discovery, as they can accelerate the identification of lead compounds and guide experimental design.

The pharmacokinetic profile of 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preclinical studies using animal models have provided valuable data on the compound's pharmacokinetic behavior, which will inform future clinical trials if it progresses to human testing.

Future directions in research on 4-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide may include exploring its potential in combination therapies. By pairing this compound with other drugs that target different aspects of a disease pathway, researchers aim to enhance therapeutic efficacy while minimizing side effects. Furthermore, investigating its role in precision medicine—where treatments are tailored to individual patient characteristics—could open new avenues for treating complex diseases.

In conclusion,4-amino-eleven-membered propylpyrazolecarboxamide (CAS No., 1006484690) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and biological potential. Its role as an intermediate in drug synthesis underscores its importance in medicinal research. As scientific understanding evolves,amino-substituted propylpyrazolone (CAS No., 1006484690) continues to be refined through innovative synthetic strategies and interdisciplinary approaches,propanoylamide-substituted pyrrole (CAS No., 1006484690) may one day contribute to breakthroughs in treating challenging medical conditions.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.